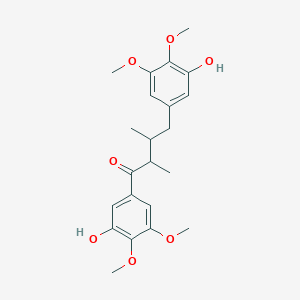
Coccilignan A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coccilignan A is a lignan compound isolated from the roots of Kadsura coccinea, a plant known for its medicinal properties. Lignans are a group of chemical compounds found in plants, known for their diverse biological activities, including anti-inflammatory, anti-tumor, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Coccilignan A typically involves the extraction from the roots of Kadsura coccinea. The process begins with the extraction using solvents such as acetone or ethyl acetate. The extract is then subjected to various chromatographic techniques to isolate this compound .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. The use of advanced chromatographic techniques and solvent extraction methods would be essential for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Coccilignan A can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized lignan derivatives, while reduction may produce reduced forms of the lignan.
Scientific Research Applications
Coccilignan A has several scientific research applications, including:
Chemistry: Used as a model compound for studying lignan synthesis and reactivity.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential anti-tumor and anti-cancer activities.
Mechanism of Action
The mechanism of action of Coccilignan A involves its interaction with various molecular targets and pathways. It is known to inhibit the production of nitric oxide, which plays a role in inflammation and immune response. This inhibition is achieved through the modulation of specific enzymes and signaling pathways involved in nitric oxide synthesis .
Comparison with Similar Compounds
Coccilignan A is similar to other lignan compounds such as kadsuralignan H, kadsuralignan I, and kadsuralignan J, which are also isolated from Kadsura coccinea. this compound is unique in its specific structure and biological activities. It has shown distinct anti-inflammatory and anti-tumor properties compared to other lignans .
Similar Compounds
- Kadsuralignan H
- Kadsuralignan I
- Kadsuralignan J
- 14-O-demethyl polysperlignan D
- Kadsurindutin E
These compounds share similar structural features but differ in their specific biological activities and mechanisms of action.
Properties
Molecular Formula |
C22H28O7 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1,4-bis(3-hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutan-1-one |
InChI |
InChI=1S/C22H28O7/c1-12(7-14-8-16(23)21(28-5)18(9-14)26-3)13(2)20(25)15-10-17(24)22(29-6)19(11-15)27-4/h8-13,23-24H,7H2,1-6H3 |
InChI Key |
YNQUEIREVNOPNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C(=C1)OC)OC)O)C(C)C(=O)C2=CC(=C(C(=C2)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















